
3,3'-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea) is a synthetic organic compound with the molecular formula C23H36N4O2 It is characterized by the presence of a 4-methyl-1,3-phenylene core linked to two cyclohexyl-1-methylurea groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3,3’-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the urea groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
3,3’-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 3,3’-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
- 3,3’-(4-Methyl-1,3-phenylene)bis(1-benzyl-1-methylurea)
- 3,3’-(4-Methyl-1,3-phenylene)bis(1-butyl-1-methylurea)
- 3,3’-(4-Methyl-1,3-phenylene)bis(1-ethyl-1-phenylurea)
Uniqueness
Compared to similar compounds, 3,3’-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea) is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
133633-28-0 |
|---|---|
分子式 |
C23H36N4O2 |
分子量 |
400.6 g/mol |
IUPAC名 |
1-cyclohexyl-3-[3-[[cyclohexyl(methyl)carbamoyl]amino]-4-methylphenyl]-1-methylurea |
InChI |
InChI=1S/C23H36N4O2/c1-17-14-15-18(24-22(28)26(2)19-10-6-4-7-11-19)16-21(17)25-23(29)27(3)20-12-8-5-9-13-20/h14-16,19-20H,4-13H2,1-3H3,(H,24,28)(H,25,29) |
InChIキー |
WOQIVVAVKQBONX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)C2CCCCC2)NC(=O)N(C)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11953781.png)

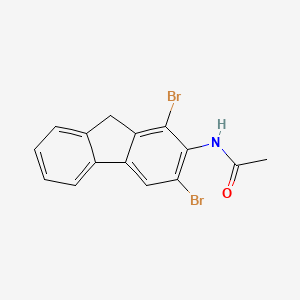
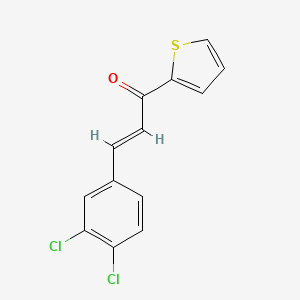
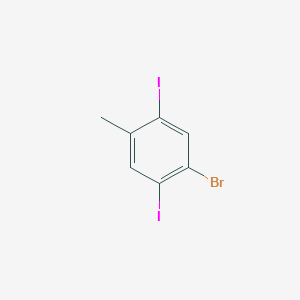
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)
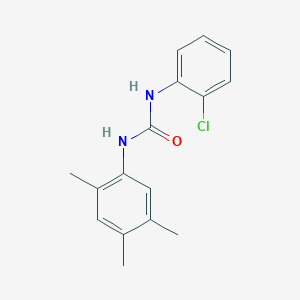
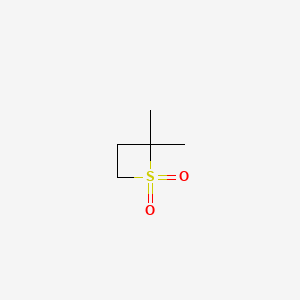

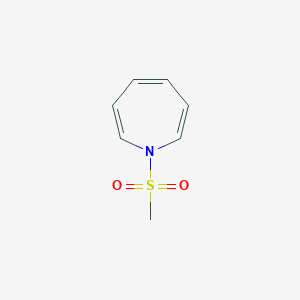
![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)



